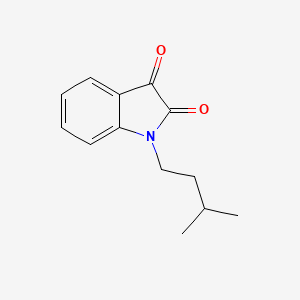

1-(3-methylbutyl)-1H-indole-2,3-dione

Description

The exact mass of the compound 1-(3-methylbutyl)-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-methylbutyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbutyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)7-8-14-11-6-4-3-5-10(11)12(15)13(14)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVZVSXNXWRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-methylbutyl)-1H-indole-2,3-dione PubChem CID and safety data

This technical guide provides a comprehensive analysis of 1-(3-methylbutyl)-1H-indole-2,3-dione , also known as N-isopentylisatin . This compound represents a critical lipophilic derivative of the isatin (1H-indole-2,3-dione) scaffold, widely utilized in medicinal chemistry for Structure-Activity Relationship (SAR) optimization of antiviral, anticancer, and anticonvulsant agents.

Chemical Identity & Physicochemical Data

1-(3-methylbutyl)-1H-indole-2,3-dione is an N-alkylated derivative of isatin.[1][2] The introduction of the isopentyl group at the N1 position significantly alters the molecule's physicochemical profile compared to the parent isatin, primarily by increasing lipophilicity (LogP), which enhances cell membrane permeability—a critical factor in drug design.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 1-(3-methylbutyl)-1H-indole-2,3-dione |

| Common Synonyms | N-Isopentylisatin; 1-Isopentyl-1H-indole-2,3-dione |

| CAS Registry Number | 379254-50-9 (Commercial Identifier) |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| SMILES | CC(C)CCN1C2=CC=CC=C2C(=O)C1=O |

| InChI Key | Derivative specific; typically generated via SMILES |

| Appearance | Orange to red crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Chloroform; Low solubility in water.[2][3][4][5][6][7][8] |

| Predicted LogP | ~3.1 (High lipophilicity compared to Isatin's ~0.6) |

Safety Data & Handling (GHS Standards)

While specific toxicological data for this derivative is often extrapolated from the parent isatin and alkyl halides, it must be handled as a bioactive organic intermediate.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[10]

-

P280: Wear protective gloves/protective clothing/eye protection (Nitrile gloves, Safety Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Storage Conditions

-

Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

-

Keep container tightly closed in a dry and well-ventilated place.

Synthesis Methodology: N-Alkylation of Isatin

The most robust method for synthesizing 1-(3-methylbutyl)-1H-indole-2,3-dione is the nucleophilic substitution of isatin with 1-bromo-3-methylbutane under basic conditions.

Reaction Mechanism

The N-H proton of isatin is acidic (pKa ~10). A base deprotonates the nitrogen, generating an isatin anion (nucleophile), which then attacks the electrophilic carbon of the alkyl bromide via an S_N2 mechanism.

Experimental Protocol

Reagents:

-

1-Bromo-3-methylbutane (Isopentyl bromide) [1.2 eq]

-

Potassium Carbonate (K₂CO₃) [2.0 eq] or Sodium Hydride (NaH) [1.1 eq]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Workflow:

-

Activation: Dissolve Isatin (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes. The solution will darken (formation of isatinate anion).

-

Alkylation: Dropwise add 1-Bromo-3-methylbutane (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor by TLC (Hexane:Ethyl Acetate 7:3). Reaction time is typically 4–12 hours.

-

Quenching: Pour the reaction mixture into crushed ice/water. The product usually precipitates as an orange solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via column chromatography.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step synthesis workflow for N-isopentylisatin via base-catalyzed alkylation.

Applications & Pharmacology

Isatin derivatives are "privileged scaffolds" in drug discovery.[12] The specific addition of the 3-methylbutyl (isopentyl) chain serves a distinct purpose in Structure-Activity Relationship (SAR) studies.

Key Biological Implications

-

Lipophilicity & Membrane Permeability: The isopentyl group is a hydrophobic moiety. Attaching it to the polar isatin core significantly increases the LogP. This modification is often employed to:

-

Enhance blood-brain barrier (BBB) penetration (crucial for anticonvulsant activity).

-

Improve binding affinity to hydrophobic pockets in enzymes (e.g., kinases, proteases).

-

-

Anticonvulsant Activity: N-alkyl isatins have demonstrated broad-spectrum anticonvulsant properties. The alkyl chain length is critical; studies suggest that C4–C6 chains (like the isopentyl group) often provide optimal steric fit within sodium channel binding sites, mimicking the lipophilic domains of established anticonvulsants.

-

Anticancer Potential: N-substituted isatins are precursors for Schiff bases (hydrazones/semicarbazones) which exhibit cytotoxicity against cancer cell lines. The N-isopentyl group stabilizes the molecule in the active site of targets like Tubulin or Tyrosine Kinases .

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) logic for N-isopentyl modification of isatin.

References

-

PubChem. Isatin (CID 7054) and Derivatives - Compound Summary. National Library of Medicine.[5] Retrieved from [Link]

-

Silva, J. F. M., et al. (2001). The Chemistry of Isatins: A Review from 1975 to 1999.[13] Journal of the Brazilian Chemical Society.[13] (Review of synthesis methods including N-alkylation).

-

Pandeya, S. N., et al. (2005). Synthesis and anticonvulsant activity of some new isatin derivatives. Acta Pharmaceutica.[14] (Establishes SAR for N-alkyl isatins).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Octyl 5-tert-butyl-3-(5-chloro-2H-benzotriazole-2-yl)-4-hydroxybenzenepropionate | C27H36ClN3O3 | CID 174297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indole-2,3-dione [webbook.nist.gov]

- 5. 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate | C33H38N4O6 | CID 3750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BUTYL-1H-INDOLE-2,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate | C21H25N3O3S2 | CID 5049161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octyl octadec-9-enoate | C26H50O2 | CID 94441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Indandione | C9H6O2 | CID 11815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. biomedres.us [biomedres.us]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Synthesis of N-isoamylisatin 4-methylphenylhydrazone

This Application Note is designed for researchers in organic synthesis and materials science. It details the synthesis of N-isoamylisatin 4-methylphenylhydrazone , a compound increasingly relevant in the development of organic semiconductors, heterostructures, and thin-film photovoltaic devices.

High-Purity Protocol for Organic Electronic Precursors

Introduction & Scope

Isatin (1H-indole-2,3-dione) derivatives are versatile scaffolds in both medicinal chemistry and materials science. While historically renowned for their biological activity (antiviral, anticancer), recent studies have highlighted the electronic properties of N-alkylisatin hydrazones . Specifically, N-isoamylisatin 4-methylphenylhydrazone has emerged as a promising candidate for organic heterostructures and fullerene-doped thin films due to its favorable band gap and photo-response properties [1, 2].

This protocol provides a robust, two-step synthetic route designed to maximize yield and purity, essential for electronic applications where trace impurities can degrade device performance.

Key Chemical Transformations

-

N-Alkylation: Introduction of the isoamyl (3-methylbutyl) chain to the isatin core to improve solubility and film-forming properties.

-

Schiff Base Condensation: Reaction with 4-methylphenylhydrazine to extend the

-conjugation system.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two manageable steps. The N-alkylation is performed first to prevent side reactions at the N-1 position during the hydrazone formation.

Figure 1: Synthetic workflow for N-isoamylisatin 4-methylphenylhydrazone.

Experimental Protocol

Step 1: Synthesis of N-Isoamylisatin

Objective: Alkylation of the isatin nitrogen (N1) using 1-bromo-3-methylbutane.

Reagents & Materials

-

Isatin (1H-indole-2,3-dione): 1.47 g (10.0 mmol)

-

1-Bromo-3-methylbutane (Isoamyl bromide): 1.81 g (12.0 mmol, 1.2 eq)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) – Anhydrous -

DMF (N,N-Dimethylformamide): 15 mL – Dry/Anhydrous

-

Ethyl Acetate / Hexane: For extraction/purification.

Procedure

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.47 g) in dry DMF (15 mL). Add anhydrous

(2.76 g).-

Mechanism Note: The base deprotonates the N-H proton (

), generating the isatin anion (nucleophile). The color typically shifts to deep red/purple.

-

-

Alkylation: Add 1-bromo-3-methylbutane (1.81 g) dropwise to the stirring mixture.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (30% Ethyl Acetate in Hexane). The starting material (

) should disappear, replaced by a higher running spot ( -

Work-up: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as an orange/red solid.

-

Isolation: Filter the solid. If oil forms (common with isoamyl derivatives), extract with Ethyl Acetate (

mL), wash with brine, dry over -

Purification: Recrystallize from Ethanol or perform column chromatography (Hexane:EtOAc 4:1) if necessary.[1][2]

-

Yield Target: >85% (Orange solid).

-

Step 2: Condensation to N-isoamylisatin 4-methylphenylhydrazone

Objective: Formation of the hydrazone bond at the C3 carbonyl.

Reagents & Materials

-

N-Isoamylisatin (from Step 1): 2.17 g (10.0 mmol)

-

4-Methylphenylhydrazine Hydrochloride: 1.74 g (11.0 mmol, 1.1 eq)

-

Sodium Acetate (NaOAc): 1.0 g (Buffer/Base to free hydrazine)

-

Ethanol (Absolute): 30 mL

-

Glacial Acetic Acid: 2–3 drops (Catalyst)

Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve N-Isoamylisatin (2.17 g) in absolute Ethanol (20 mL).

-

Reagent Addition: In a separate beaker, dissolve 4-methylphenylhydrazine HCl (1.74 g) and Sodium Acetate (1.0 g) in Ethanol (10 mL) and water (1 mL) if needed for solubility. Add this solution to the main flask.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Critical Insight: The C3 carbonyl is more electrophilic than the C2 amide carbonyl. Acid catalysis activates the C3 carbonyl, facilitating nucleophilic attack by the hydrazine.

-

-

Reflux: Reflux the mixture at 78–80°C for 3–5 hours.

-

Observation: The solution will darken, and a precipitate often forms while hot or upon cooling.

-

-

Work-up: Cool the mixture to room temperature and then to 0°C. Filter the precipitate.

-

Purification: Wash the solid with cold ethanol (

mL) to remove unreacted hydrazine. Recrystallize from hot Ethanol or Methanol/Chloroform mixtures to obtain electronic-grade purity.

Mechanistic Pathway

The formation of the hydrazone follows an addition-elimination mechanism.

Figure 2: Mechanistic pathway for acid-catalyzed hydrazone formation.

Characterization & Validation

To ensure the synthesized material is suitable for device fabrication, verify the following spectral signatures.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| 1H NMR | Doublet, 6H | Isoamyl | |

| Multiplet, 3H | Isoamyl | ||

| Singlet, 3H | Tolyl | ||

| Triplet, 2H | N-methylene | ||

| Broad Singlet, 1H | Hydrazone | ||

| IR | Strong Peak | C=O[3] (Amide Carbonyl) | |

| Medium Peak | C=N (Hydrazone) | ||

| Broad Peak | N-H Stretch | ||

| Appearance | Visual | Orange/Red Needles | Crystalline Solid |

Solubility Profile:

-

Soluble: Chloroform, DMSO, DMF, Dichloromethane.

-

Insoluble: Water, Hexane.[4]

-

Note: For thin-film deposition, prepare solutions in Chloroform or Chlorobenzene [1].

Safety & Handling

-

Hydrazines: 4-methylphenylhydrazine is toxic and a potential sensitizer. Handle in a fume hood. Avoid skin contact.

-

Alkyl Halides: Isoamyl bromide is an irritant. Wear nitrile gloves.

-

Waste Disposal: Segregate halogenated waste (Step 1) from non-halogenated organic waste. Hydrazine waste must be treated according to specific institutional protocols (often oxidation with bleach before disposal).

References

-

Mazinov, A., Gurchenko, V., & Tyutyunik, A. (2019). N-Isoamylisatin 4-Methylphenylhydrazone Heterostructures . Technical Physics Letters, 45, 997–1000.[3] Link

-

Gusev, A., et al. (2020).[3][5] Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes . Materials, 13(24), 5690. Link

-

Sumpter, W. C. (1954). The Chemistry of Isatin . Chemical Reviews, 34(3), 393-434. Link

-

Pervez, H., et al. (2016). Synthesis, crystal structure and biological activity of some new N4-substituted isatin-3-thiosemicarbazones . Medicinal Chemistry Research, 25, 1262–1273. Link

Sources

- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en.rensit.ru [en.rensit.ru]

- 3. Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Straightening properties of heterostructures based on fullerene and hybrid zinc complex | Ecological Bulletin of Research Centers of the Black Sea Economic Cooperation [vestnik.kubsu.ru]

Application Notes and Protocols for the Fabrication of Organic Thin Films Containing N-isoamylisatin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, characterization, and fabrication of high-quality organic thin films containing N-isoamylisatin. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.

Introduction: The Potential of N-isoamylisatin in Organic Electronics

Isatin and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing electronic properties.[1][2] The introduction of an N-alkyl substituent, such as an isoamyl group, can modulate the molecule's solubility, crystal packing, and, consequently, its performance in thin-film applications.[1] N-isoamylisatin, with its balance of a rigid aromatic core and a flexible alkyl chain, presents a promising candidate for investigation in organic electronics, where molecular organization at the nanoscale dictates device performance.

This guide will first detail the synthesis and essential physicochemical characterization of N-isoamylisatin. Understanding these fundamental properties is paramount as they directly inform the parameters for successful thin film fabrication. Subsequently, detailed protocols for two common and powerful thin-film deposition techniques, spin coating and thermal evaporation, will be presented. Finally, a suite of characterization techniques will be discussed to assess the quality and properties of the fabricated films.

Synthesis and Physicochemical Characterization of N-isoamylisatin

A reliable supply of high-purity N-isoamylisatin is the cornerstone of fabricating high-quality thin films. The following sections outline the synthesis and the critical characterization of its fundamental properties.

Synthesis of N-isoamylisatin

The N-alkylation of isatin is a well-established synthetic route.[1] The following protocol is adapted from general methods for the synthesis of N-alkylisatins.

Protocol 2.1: Synthesis of N-isoamylisatin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Alkylation: Add isoamyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 70-80 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Precipitation and Filtration: A precipitate of N-isoamylisatin should form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-isoamylisatin.

-

Characterization: Confirm the structure and purity of the synthesized N-isoamylisatin using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2.1: Synthesis Workflow for N-isoamylisatin

Caption: A schematic representation of the spin coating process.

Vapor-Deposited Thin Films via Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a high-vacuum environment to the point where it evaporates or sublimes. [3][4]The vapor then travels and condenses on a cooler substrate, forming a thin film. [5] Protocol 3.2: Thermal Evaporation of N-isoamylisatin

-

Substrate Preparation: Clean the substrates as described in Protocol 3.1.

-

System Preparation:

-

Place the cleaned substrates in the substrate holder of the thermal evaporation chamber.

-

Load a small amount (e.g., 10-20 mg) of purified N-isoamylisatin powder into a suitable evaporation source (e.g., a resistively heated boat made of tungsten or molybdenum).

-

-

Vacuum Deposition:

-

Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules. [3] * Gradually increase the current to the evaporation source to heat the N-isoamylisatin. The evaporation temperature should be carefully controlled to be above the melting point but well below the decomposition temperature.

-

Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1 Å/s.

-

Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation source.

-

-

Cooling and Venting: Allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen) and retrieving the coated substrates.

Diagram 3.2: Thermal Evaporation Workflow

Caption: A simplified workflow for the thermal evaporation of N-isoamylisatin.

Characterization of N-isoamylisatin Thin Films

After fabrication, a comprehensive characterization of the thin films is essential to understand their properties and suitability for various applications.

Table 4.1: Recommended Thin Film Characterization Techniques

| Technique | Information Provided |

| UV-Visible (UV-Vis) Spectroscopy | Provides information on the optical absorption properties and can be used to estimate the optical bandgap of the material. |

| Atomic Force Microscopy (AFM) | Reveals the surface morphology, roughness, and domain structure of the thin film at the nanoscale. |

| X-ray Diffraction (XRD) | Determines the crystallinity, crystal structure, and molecular orientation within the thin film. |

| Scanning Electron Microscopy (SEM) | Provides high-magnification images of the film's surface, showing features like grain boundaries and defects. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical integrity of the deposited N-isoamylisatin and can provide insights into molecular orientation. |

Conclusion

This application note has provided a detailed and scientifically grounded guide to the fabrication and characterization of organic thin films containing N-isoamylisatin. By first understanding the fundamental physicochemical properties of the material, researchers can rationally design and optimize fabrication protocols using both solution-based and vacuum-based techniques. The successful implementation of these protocols will enable the exploration of N-isoamylisatin's potential in a variety of organic electronic devices.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.).

- Measuring the Melting Point - Laboratory Equipment. (2023, May 8).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- experiment (1) determination of melting points. (2021, September 19).

- ORGANIC MATERIALS SCIENCES POLYMERS. (n.d.). Retrieved February 15, 2026, from a relevant analytical instrument manufacturer's website.

- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. (n.d.). Engineering Journal IJOER.

- A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.

- Protocol Thermogravimetric Analysis (TGA). (n.d.).

- Are there recommended melting point and thermal degradation temperature minimums for thermal evaporation of organic small molecules?. (2016, April 30).

- Thermal Analysis TGA / DTA. (n.d.).

- Thermal evapor

- The Spin Co

- DSC purity determin

- The Art of Thermal Evaporation: A Step-by-Step Guide. (2023, September 15). AEM Deposition.

- Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.

- Spin Coater Applications » Sol Gel Process. (n.d.).

-

Spin coating. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

- Thin Film Deposition By Thermal Evaporation Method. (2024, April 23).

- Low-Temperature Thermal Evaporation of Organic M

- Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Explor

- N-arylation of isatins. (1992). U.S. Patent No. 5,151,518. Washington, DC: U.S.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-isoamylisatin Reactions

Welcome to the Technical Support Center for N-isoamylisatin reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-isoamylisatin and related derivatives. Here, we delve into the common issues arising from steric hindrance and provide practical, field-proven troubleshooting strategies and detailed protocols to enhance your reaction outcomes.

Introduction to Steric Hindrance in Isatin Alkylation

The N-alkylation of isatin is a fundamental transformation in medicinal chemistry, providing access to a diverse array of bioactive compounds. The reaction typically proceeds via nucleophilic substitution, where the isatin anion attacks an alkyl halide. However, when employing bulky alkyl groups, such as the isoamyl group, steric hindrance can significantly impede the reaction rate and lower the yield.[1][2] This hindrance arises from non-bonded interactions that destabilize the transition state of the reaction, making it energetically less favorable.[3][4]

This guide will address these challenges head-on, offering solutions to overcome steric barriers and optimize the synthesis of N-isoamylisatin.

Frequently Asked Questions (FAQs)

Q1: Why is my N-isoamylisatin yield consistently low under standard alkylation conditions?

A: Low yields in the N-alkylation of isatin with a bulky group like isoamyl are often a direct consequence of steric hindrance.[1] The branched nature of the isoamyl group physically obstructs the approach of the isatin nucleophile to the electrophilic carbon of the alkyl halide. Standard conditions, which may be suitable for smaller alkyl groups like methyl or ethyl, are often insufficient to overcome this steric barrier.[5] To improve yields, you will likely need to modify reaction parameters such as temperature, reaction time, base, and solvent, or consider alternative synthetic strategies.

Q2: I'm observing a significant amount of unreacted isatin in my final product mixture. What's the likely cause?

A: A large amount of unreacted starting material points towards an incomplete reaction. This is a common issue when steric hindrance slows down the reaction rate significantly.[2] The reaction may not have been allowed to proceed for a sufficient duration, or the energy input (temperature) may be too low to overcome the activation energy barrier heightened by steric hindrance. Additionally, the choice of base and solvent can play a crucial role in the efficiency of isatin anion formation and its subsequent nucleophilic attack.

Q3: Are there any common side reactions I should be aware of when forcing the reaction conditions?

A: Yes, when using more forcing conditions (e.g., higher temperatures, stronger bases) to overcome steric hindrance, the risk of side reactions increases. For isatin, potential side reactions include O-alkylation, although N-alkylation is generally favored.[6][7] Under strongly basic conditions, aldol-type condensation reactions involving the C3-keto group of isatin can also occur.[8] Additionally, decomposition of the starting materials or products can become significant at elevated temperatures over extended periods. Careful monitoring of the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to minimize the formation of these byproducts.

Q4: Can the choice of leaving group on my isoamyl electrophile impact the reaction?

A: Absolutely. The nature of the leaving group is a critical factor in any nucleophilic substitution reaction. A better leaving group will facilitate the reaction by stabilizing the negative charge as it departs.[9] For isoamyl halides, the reactivity order is generally I > Br > Cl. If you are using isoamyl chloride and experiencing difficulties, switching to isoamyl bromide or iodide could significantly improve your reaction rate and yield without needing to drastically alter other conditions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of N-isoamylisatin.

Issue 1: Low or No Product Formation

If you are observing low yields or no formation of N-isoamylisatin, consider the following optimization strategies.

Logical Troubleshooting Workflow

Caption: A stepwise approach to troubleshooting low yields in N-isoamylisatin synthesis.

Detailed Optimization Strategies

| Parameter | Recommended Action | Rationale |

| Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Higher temperatures provide the necessary activation energy to overcome the steric barrier.[10] Monitor for decomposition. |

| Reaction Time | Extend the reaction time. Monitor progress by TLC at regular intervals. | Sterically hindered reactions are often slower. Allowing more time can drive the reaction to completion. |

| Base | Switch to a stronger, non-nucleophilic base. Consider bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[11] | A stronger base can more effectively deprotonate the isatin, increasing the concentration of the nucleophilic anion. |

| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5][11] | These solvents effectively solvate the cation of the base, leaving the isatin anion more "naked" and nucleophilic. |

| Leaving Group | If using isoamyl chloride, switch to isoamyl bromide or iodide. | Iodide and bromide are better leaving groups than chloride, which will accelerate the Sₙ2 reaction.[9] |

Advanced Strategies and Protocols

For particularly stubborn reactions, more advanced techniques may be required.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, especially those that are slow under conventional heating.[12][13] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields in sterically hindered cases.[11][14]

Microwave-Assisted Protocol for N-isoamylisatin

-

Preparation: In a microwave-safe vessel, combine isatin (1.0 mmol), potassium carbonate (K₂CO₃, 1.3 mmol), and isoamyl bromide (1.5 mmol).[5]

-

Solvent: Add a few drops of DMF to create a slurry.[15]

-

Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[5] The optimal conditions may require some experimentation.

-

Workup: After cooling, add water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure N-isoamylisatin.[15]

Caption: Workflow for microwave-assisted N-isoamylisatin synthesis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an effective method for N-alkylation, particularly when dealing with reactants that have poor solubility in the reaction medium.[15] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[16]

PTC Protocol for N-isoamylisatin

-

Setup: In a round-bottom flask, dissolve isatin (6.8 mmol) in DMF (50 mL).

-

Reagents: Add isoamyl bromide (6.8 mmol), potassium carbonate (7.4 mmol), and a catalytic amount of tetra-n-butylammonium bromide (TBAB).[15][16]

-

Reaction: Stir the mixture at room temperature. The reaction may be slow and could require up to 48 hours.[15] Monitor the progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.[15]

Conclusion

Overcoming steric hindrance in the N-alkylation of isatin with bulky groups like isoamyl is a common challenge that can be addressed through systematic optimization of reaction conditions. By carefully considering parameters such as temperature, reaction time, base, solvent, and the nature of the leaving group, significant improvements in yield can be achieved. For more challenging cases, advanced techniques like microwave-assisted synthesis and phase-transfer catalysis offer powerful alternatives to conventional methods. This guide provides the foundational knowledge and practical protocols to help you successfully navigate these synthetic challenges.

References

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

-

Jadrijević-Mladar Takač, M., & Takač, V. (2015). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 4(5), 293-298. [Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]

-

Sharma, R., Kumar, R., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34695-34720. [Link]

-

Sarangapani, M., & Reddy, V. R. (2012). Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives. E-Journal of Chemistry, 9(3), 1233-1242. [Link]

-

Al Mamari, M. R. (2022). Study of the alkylation reactions of isatin under liquid-solid phase transfer catalysis conditions using long chain alkyl bromides. Moroccan Journal of Heterocyclic Chemistry, 21(3), 53-58. [Link]

-

Maruoka, K., & Ooi, T. (2019). Enantioselective Alkynylation of Isatin Derivatives Using a Chiral Phase-Transfer/Transition-Metal Hybrid Catalyst System. ACS Catalysis, 9(3), 2099–2103. [Link]

-

Vo, T. H., & Dudley, G. B. (2007). N-Alkylation of isatins utilizing KF/alumina. Arkivoc, 2007(14), 164-175. [Link]

-

Al Mamari, M. R., Anouar, E. H., & Taha, A. (2023). Study of the Alkylation Reactions of Isatin Under Liquid-Solid Phase Transfer Catalysis Conditions Using Long Chain Alkyl Bromides. ResearchGate. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 94-107. [Link]

-

Shmidt, M. S., Perillo, I. A., González, M., & Blanco, M. M. (2012). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters, 53(22), 2749-2752. [Link]

-

Zakharyuta, A. N., et al. (2020). Sterically Hindered Phenolic Isatin Derivatives Containing a DABCO Fragment: Synthesis and Antimicrobial Activity Testing. Chemistry of Heterocyclic Compounds, 56(8), 1014-1021. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2022). A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 94-107. [Link]

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Singh, G., & D’Souza, P. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 7(82), 52209-52232. [Link]

-

Shmidt, M. S., Perillo, I. A., González, M., & Blanco, M. M. (2012). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters, 53(22), 2749-2752. [Link]

-

ChemTalk. (2021). Steric Hindrance. [Link]

-

Al Mamari, M. R., Anouar, E. H., & Taha, A. (2022). Study of the alkylation reactions of isatin under liquid-solid phase transfer catalysis conditions using long chain alkyl bromides. Moroccan Journal of Heterocyclic Chemistry, 21(3), 53-58. [Link]

-

Fassihi, A., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(4), 365. [Link]

-

de Freitas, R. P., et al. (2019). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2419. [Link]

-

Fiveable. (2025). Steric Hindrance Definition. [Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules, 13(4), 831-840. [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

-

LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

-

Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 3(7), 644–648. [Link]

-

LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

Sources

- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 5. ijoer.com [ijoer.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Purification of 1-(3-methylbutyl)isatin from unreacted starting material

Technical Support Center: Purification of 1-(3-methylbutyl)isatin

Welcome to the Technical Support Center for Isatin Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of N-alkylated isatins, specifically focusing on 1-(3-methylbutyl)isatin. Here, we address common challenges and provide robust, field-tested protocols to ensure the isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after synthesizing 1-(3-methylbutyl)isatin?

The most common impurities are unreacted isatin and residual alkylating agent (e.g., 1-bromo-3-methylbutane or 1-iodo-3-methylbutane). Side products can also arise, particularly if the reaction conditions are not optimized. The isatin starting material is often the most challenging impurity to remove due to its structural similarity to the product.[1]

Q2: My crude product is a dark, intractable oil instead of a solid. What went wrong and how can I purify it?

Obtaining an oily product is a frequent issue, often caused by residual solvent (like DMF) or impurities that inhibit crystallization.[1][2] First, ensure all high-boiling solvents are removed under a high vacuum. If the product remains oily, trituration with a non-polar solvent like hexanes or diethyl ether can help induce crystallization by washing away more soluble impurities.[1] If this fails, the most reliable method is to subject the crude oil to silica gel column chromatography.[2][3][4]

Q3: What is the most efficient first step to remove the bulk of unreacted isatin?

An acid-base extraction is highly effective. Unreacted isatin possesses an acidic N-H proton (pKa ≈ 10-11), which can be deprotonated by a moderately strong base to form a water-soluble salt.[5] The desired product, 1-(3-methylbutyl)isatin, lacks this acidic proton and will remain in the organic layer.[6][7] By washing the crude organic solution with an aqueous base (e.g., 1M NaOH or Na2CO3), you can selectively transfer the unreacted isatin into the aqueous phase.[5][6]

Q4: Should I use recrystallization or column chromatography for the final purification step?

The choice depends on the purity of your crude product after the initial workup.

-

Column Chromatography is the most versatile and reliable method for separating compounds with different polarities, such as 1-(3-methylbutyl)isatin and isatin.[3][4][8] It is the preferred method if TLC analysis shows multiple impurities or if the product and starting material are difficult to separate.

-

Recrystallization is an excellent technique for removing minor impurities from a solid crude product that is already relatively pure.[2][8] Finding a suitable solvent system where the product has high solubility when hot and low solubility when cold is key. Common solvents for N-alkylated isatins include ethanol, or mixed solvent systems like dichloromethane/hexanes.[2][9]

Q5: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool.[3][4] By spotting the crude mixture, the purified fractions, and the starting material on the same plate, you can visualize the separation. The N-alkylated product, 1-(3-methylbutyl)isatin, will be less polar than isatin and thus will have a higher Rf value (it will travel further up the TLC plate).

Troubleshooting Guide: Common Purification Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Two Spots on TLC After Workup | The two spots are likely the product (higher Rf, less polar) and unreacted isatin (lower Rf, more polar). | Perform an acid-base wash as described in Protocol 1 to remove the isatin. If this is insufficient, proceed with column chromatography (Protocol 2). |

| No Separation During Column Chromatography | The chosen eluent (mobile phase) system is either too polar or not polar enough. | Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[4][10] Aim for an Rf value of ~0.3 for the product spot. Adjust the solvent ratio accordingly (increase ethyl acetate for more polarity, increase hexanes for less). |

| Product Won't Crystallize After Column Chromatography | Trace amounts of solvent or impurities are still present, acting as an "oil-out" agent. | Ensure the solvent is completely removed under high vacuum, possibly with gentle heating. Try dissolving the residue in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar co-solvent (like hexanes) until turbidity appears, then cool to induce precipitation. |

| Low Yield After Purification | Product loss during multiple extraction or chromatography steps. The product might be partially soluble in the aqueous wash. | Minimize the number of extraction steps. When performing the basic wash, ensure the pH is not excessively high. Back-extract the aqueous layer once with the organic solvent to recover any dissolved product. During chromatography, carefully select fraction ranges based on TLC analysis to avoid mixing pure product with impure fractions. |

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol leverages the difference in acidity between isatin and its N-alkylated derivative to achieve a highly efficient initial separation.[6][7]

Rationale: Isatin's N-H proton is acidic and reacts with a base to form a water-soluble sodium isatinate salt. 1-(3-methylbutyl)isatin lacks this proton and remains in the organic solvent.[5]

-

Dissolution: After the reaction is complete, remove the reaction solvent (e.g., DMF, acetonitrile) under reduced pressure. Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

-

Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes.

-

Separation: Allow the layers to separate. The unreacted isatin is now in the lower aqueous layer as its sodium salt. Drain the aqueous layer.

-

Repeat: Repeat the wash with 1M NaOH one more time to ensure complete removal of isatin.

-

Neutralization & Drying: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting solid or oil is the enriched product, ready for further purification or analysis.

Protocol 2: Final Purification via Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.[3][8]

Rationale: Silica gel is a polar stationary phase. Non-polar compounds travel through the column faster, while polar compounds are retained longer. 1-(3-methylbutyl)isatin is significantly less polar than isatin due to the alkyl chain and the absence of the N-H hydrogen bond donor group.

-

TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate). A common starting point for N-alkylated isatins is 20% Ethyl Acetate in Hexanes (v/v).[4] The ideal system gives the product an Rf of 0.25-0.35.

-

Column Packing: Prepare a silica gel slurry in the chosen eluent system and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin running the eluent through the column, collecting fractions in test tubes.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product. The product will elute before the more polar unreacted isatin.

-

Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-methylbutyl)isatin.

Data Summary Table

| Compound | Polarity | Expected TLC Rf | Purification Method |

| Isatin | High | Low (~0.1) | Removed by basic wash; elutes late from silica column. |

| 1-(3-methylbutyl)isatin | Low-Medium | High (~0.3-0.4) | Remains in organic layer; elutes early from silica column. |

| Alkyl Halide | Low | Very High (>0.8) | Mostly removed during solvent evaporation; elutes first. |

| Approximate Rf values using 20% Ethyl Acetate in Hexanes. Actual values may vary. |

Visual Workflow for Purification

Below is a diagram illustrating the logical workflow for purifying 1-(3-methylbutyl)isatin from the crude reaction mixture.

Caption: Purification workflow for 1-(3-methylbutyl)isatin.

References

- Wave, R. J. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science.

- N-Alkylation of isatins utilizing KF/alumina. (n.d.). Semantic Scholar.

- Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. (2024). Journal of Chemical Health Risks.

- Isatin. (n.d.). Organic Syntheses Procedure.

- Synthesis, Characterization and Evaluation of Novel Isatin–Apigenin Derivatives as Anticancer Drugs. (2025). Journal of Chemical Health Risks.

- Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2014).

- Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2025).

- Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega, 4(5), 9370–9381.

- Separation of Isatin on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.

- Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (n.d.). SciSpace.

- Technical Support Center: Synthesis of N-Substituted Is

- Garden, S. J., da Silva, L. E., & Pinto, A. C. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds.

- Synthesis of Substituted Isatins. (2012). ACS Med Chem Lett, 3(4), 324–328.

- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid deriv

- Acid–base extraction. (n.d.). In Wikipedia.

- Simple and Efficient Microwave Assisted N-Alkylation of Is

- Is

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Acta Scientific Pharmaceutical Sciences, 4(10).

- Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022).

- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. (2018). International Journal of Engineering Research-Online.

- Organic Acid-Base Extractions. (2025). Chemistry Steps.

- CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.

- Isatin synthesis. (n.d.). Organic Chemistry Portal.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). RSC Advances, 9(13), 7171–7203.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. jchr.org [jchr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 8. xisdxjxsu.asia [xisdxjxsu.asia]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

Technical Support Center: Stability of N-Isoamylisatin in Polar Aprotic Solvents

Ticket System Status: [ONLINE] Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: N-Isoamylisatin (1-isoamylindoline-2,3-dione) Stability & Handling Reference ID: NIA-STAB-2024[1]

Executive Summary & Core Directive

User Query: "I am observing inconsistent biological data and extra peaks in my LCMS when storing N-isoamylisatin stocks in DMSO and DMF. What is happening?"

Technical Assessment: N-isoamylisatin is a lipophilic derivative of isatin. While the N-isoamyl chain increases solubility in organic media compared to the parent isatin, the core isatin (indole-2,3-dione) scaffold remains susceptible to nucleophilic attack at two critical points: the C3 carbonyl and the C2-N1 lactam bond .

In polar aprotic solvents (DMSO, DMF), the primary failure modes are hydrolysis (driven by hygroscopic water uptake) and aminolysis (driven by solvent decomposition).[1] This guide details the mechanisms of these failures and provides self-validating protocols to prevent them.

Solvent Compatibility Matrix

The following table summarizes the stability profile of N-isoamylisatin across common polar aprotic solvents.

| Solvent | Stability Rating | Primary Risk Factor | Recommended Action |

| DMSO | ⚠️ Moderate | Hygroscopicity: Absorbs atmospheric water, catalyzing ring opening (Isatinic Acid).[1] | Store at -20°C; Use anhydrous grade; Argon purge. |

| DMF | ⛔ High Risk | Decomposition: DMF degrades to dimethylamine over time, leading to aminolysis.[1] | Avoid for long-term storage. Use only for immediate reactions. |

| Acetonitrile | ✅ Excellent | Low reactivity; non-hygroscopic compared to DMSO. | Preferred solvent for analytical standards (LCMS).[1] |

| Acetone | ⚠️ Moderate | Aldol Condensation: C3 carbonyl can react with acetone enol under basic conditions. | Avoid if base is present. Good for short-term use. |

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the molecular causality.[1] N-isoamylisatin is not inert; it is an electrophile waiting for a nucleophile.

Pathway A: Hydrolysis (The "Wet DMSO" Effect)

DMSO is a "water magnet." Even "anhydrous" DMSO can absorb significant moisture from the air. Water acts as a nucleophile at the C2 position (amide/lactam), leading to ring opening.[1]

-

Observation: Solution turns from orange/red to pale yellow.

-

Product: N-isoamylisatinic acid (2-(2-(isoamylamino)phenyl)-2-oxoacetic acid).[1]

Pathway B: Aminolysis (The "Old DMF" Effect)

DMF slowly decomposes to dimethylamine (

-

Observation: Appearance of complex multiplets in NMR; mass shift in LCMS.

-

Product: Amides or Schiff bases.

Visualization: Degradation Pathways

The following diagram illustrates the structural failure points of N-isoamylisatin in compromised solvents.

Figure 1: Mechanistic pathways for N-isoamylisatin degradation in polar aprotic solvents.[1] Note the central role of nucleophilic attack at the lactam ring.

Troubleshooting Guide (FAQ Format)

Ticket #001: "My DMSO stock solution changed color from orange to pale yellow overnight."

Diagnosis: Hydrolytic Ring Opening. Root Cause: Your DMSO absorbed atmospheric moisture. The equilibrium between the closed ring (orange/red) and the open isatinate form (pale yellow) shifted due to the presence of water. Solution:

-

Immediate: Discard the stock. The ring-opened form has different biological properties (often inactive).

-

Prevention: Use single-use aliquots. Do not freeze/thaw DMSO stocks more than once. Store under inert gas (Argon/Nitrogen).

Ticket #002: "I see a +45 Da mass shift in my LCMS when using DMF."

Diagnosis: Dimethylamine Adduct Formation.[2] Root Cause: Your DMF is likely aged. Dimethylamine (decomposition product of DMF) has reacted with the isatin core. Solution:

-

Immediate: Switch solvent to Anhydrous Acetonitrile (ACN) or DMA (Dimethylacetamide), which is thermally more stable than DMF.[1]

-

Verification: Run a blank LCMS of your DMF. If you see a low-mass peak corresponding to dimethylamine, the solvent is compromised.[1]

Ticket #003: "Can I use Acetone for making stocks?"

Diagnosis: Conditional Risk. Root Cause: Acetone is a ketone. In the presence of any trace base (e.g., from dirty glassware or basic buffers), acetone enolizes and attacks the C3 carbonyl of isatin (Aldol-like condensation).[1] Solution: Acetone is acceptable for immediate use but unsafe for long-term storage (days/weeks).[1]

Standardized Protocols

Protocol A: Self-Validating Stability Assay

Use this protocol to validate your solvent batch before dissolving expensive compounds.

-

Preparation: Dissolve 1 mg of N-isoamylisatin in 1 mL of the test solvent (DMSO or DMF).

-

Time-Point T0: Immediately inject 5 µL into HPLC (C18 column, ACN/Water gradient). Record Area Under Curve (AUC) for the parent peak.

-

Stress Test: Incubate the vial at room temperature (exposed to light) for 4 hours.

-

Time-Point T4: Inject 5 µL again.

-

Validation Criteria:

-

Pass: Parent peak AUC > 98% of T0.

-

Fail: Parent peak AUC < 95% OR appearance of new peak at lower Retention Time (indicates more polar ring-opened acid).

-

Protocol B: Troubleshooting Workflow

Follow this logic tree to determine the safety of your current experimental setup.

Figure 2: Decision tree for assessing N-isoamylisatin stock integrity.

References

-

Radman, R. F., et al. (2010).[1] Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water-N,N-dimethylacetamide mixtures. Journal of Saudi Chemical Society.[3]

-

Silva, J. F. M., et al. (2001).[1] The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society.[3]

-

Balant, L., et al. (2008).[1] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

-

Tangella, Y., et al. (2018).[1][4] Regioselective Ring Expansion of Isatins. Organic Letters. [1]

Sources

- 1. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water-N,N-dimethylacetamide mixtures [ecc.isc.ac]

- 4. Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids [organic-chemistry.org]

Technical Support Center: Optimizing Base Catalysts for Isatin N-Alkylation Reactions

Welcome to the technical support center dedicated to the optimization of base catalysts for isatin N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of isatin, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: I am experiencing a low yield of my N-alkylated isatin. What are the potential causes and how can I improve it?

Answer: Low yields in isatin N-alkylation can arise from several factors, primarily incomplete deprotonation of the isatin nitrogen. The N-H bond of isatin must be deprotonated by a base to form the nucleophilic isatin anion, which then attacks the alkylating agent.[1][2]

-

Incomplete Deprotonation: The chosen base may not be strong enough or used in sufficient quantity to completely deprotonate the isatin.

-

Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Ensure at least a stoichiometric amount of the base is used; a slight excess (e.g., 1.3-1.5 equivalents) is often beneficial, especially for weaker bases like K₂CO₃.[1][3] For isatins with electron-withdrawing groups, which increase the acidity of the N-H proton but can decrease the nucleophilicity of the resulting anion, a stronger base like NaH may be necessary to drive the reaction to completion.[1]

-

-

Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time insufficient.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Gentle heating (e.g., 70°C) can increase the reaction rate, but be cautious of potential side reactions.[1][4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 3 minutes) and improve yields.[1][3][5]

-

-

Degraded Alkylating Agent: The alkylating agent (e.g., methyl iodide) may have decomposed.

-

Solution: Use a fresh bottle of the alkylating agent. Methyl iodide, for instance, is light-sensitive and should be stored properly.[1]

-

Issue 2: Presence of Significant Side Products

Question: My TLC analysis shows multiple spots, and my final product is impure. What are the common side reactions, and how can I minimize them?

Answer: The isatin nucleus is susceptible to several side reactions, particularly under basic conditions.[2]

-

O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to the formation of the O-alkylated isomer.[1]

-

Mitigation: The choice of base and counter-ion is crucial. Alkali metal bases like K₂CO₃ and NaH generally favor N-alkylation.[1] The solvent can also influence selectivity; polar aprotic solvents like DMF are commonly used and favor N-alkylation.[1][4] In some specialized cases, Lewis acid catalysts with trichloroacetimidate electrophiles can be used, where solvent effects can be exploited to favor O-alkylation if desired.[6]

-

-

Aldol-type Reactions: The carbonyl groups of isatin can participate in aldol-type condensation reactions, consuming the starting material.[2][7]

-

Epoxide Formation: When using α-haloketones (e.g., phenacyl bromide) as alkylating agents, a side product can be an epoxide, formed by the addition of the halomethylketone anion to the isatin C3-carbonyl followed by cyclization.[3]

Issue 3: Formation of an Oily or Gummy Product

Question: After workup and solvent evaporation, my product is an oil and I cannot get it to crystallize. What could be the issue?

Answer: This is a common issue, often related to residual solvent or the intrinsic properties of the product.

-

Residual Solvent: High-boiling point solvents like DMF are frequently used and can be difficult to remove completely.[1]

-

Product Properties: Some N-alkylated isatin derivatives, especially those with long or bulky alkyl chains, have low melting points and exist as oils at room temperature.[1]

-

Solution: Confirm the purity of the product using NMR and/or GC-MS. If the product is pure, it may not crystallize readily. In such cases, the oily product can often be used in subsequent steps without solidification.[1] Column chromatography is an effective method for purification if impurities are preventing crystallization.[1]

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of isatin?

A1: The N-alkylation of isatin is a nucleophilic substitution reaction (typically SN2). First, a base removes the acidic proton from the isatin's nitrogen (N-H), creating a resonance-stabilized isatin anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[1][4]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on several factors, including the reactivity of the isatin derivative and the alkylating agent.

-

Potassium Carbonate (K₂CO₃): A commonly used, mild, and cost-effective base suitable for many isatin N-alkylations. It is often used in excess in DMF.[1][3][4]

-

Cesium Carbonate (Cs₂CO₃): A more reactive and soluble base than K₂CO₃, often leading to faster reactions and higher yields, particularly with less reactive alkylating agents.[3][5]

-

Sodium Hydride (NaH): A strong, non-nucleophilic base used for less reactive isatins or when a very strong base is required to ensure complete deprotonation. It requires anhydrous conditions.[1][2]

-

Calcium Hydride (CaH₂): Another strong base that has been successfully used for isatin N-alkylation in DMF.[3][8]

Q3: What are the best solvents for isatin N-alkylation?

A3: Polar aprotic solvents are generally the most effective as they can solvate the cation of the base while not interfering with the nucleophilicity of the isatin anion.

-

N,N-Dimethylformamide (DMF): The most commonly used solvent for this reaction, offering good solubility for the reactants and promoting the SN2 reaction.[1][3][4]

-

Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent that can be used.[1]

-

Acetonitrile (ACN): Also a viable option, particularly in microwave-assisted reactions with solid-supported bases like KF/Alumina.[9][10]

Q4: Can I use microwave irradiation for this reaction?

A4: Yes, microwave-assisted synthesis is highly recommended for the N-alkylation of isatin. It offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), often higher yields, and the use of less solvent.[3][5][11]

Data and Protocols

Table 1: Comparison of Different Base/Solvent Systems for Isatin N-Alkylation

| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| K₂CO₃ | DMF | 70°C | 1.5 - 2 h | ~80 | [4][11] |

| K₂CO₃ | DMF (drops) | Microwave (300W) | 3 min | 95 | [1][11] |

| Cs₂CO₃ | DMF (drops) | Microwave | Minutes | High | [3][5] |

| NaH | DMF | 25-80°C | Variable | Good | [2][4] |

| CaH₂ | DMF | 40-60°C | 2 - 4 h | 21-96 | [8][12] |

| KF/Al₂O₃ | ACN | Microwave (180°C) | 25 min | High | [10] |

Experimental Protocols

Protocol 1: Conventional N-Alkylation of Isatin using K₂CO₃ [1][4]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 mmol) in anhydrous DMF (5 mL).

-

Add potassium carbonate (K₂CO₃, 1.5 mmol).

-

Add the alkyl halide (e.g., methyl iodide, 1.2 mmol).

-

Stir the reaction mixture at room temperature or heat to 70°C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted N-Alkylation of Isatin [1][3]

-

In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of DMF to form a slurry.

-

Add the alkyl halide (e.g., methyl iodide, 1.2 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 300 W for 3 minutes.

-

After the reaction, cool the mixture to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Caption: General mechanism of isatin N-alkylation.

Caption: Troubleshooting workflow for isatin N-alkylation.

References

- Technical Support Center: N-Methylation of Isatin Deriv

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

- Technical Support Center: Synthesis of N-Substituted Is

- Comparative analysis of different isatin N-methyl

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]

-

Gorgieva, S., & Kitanovska, A. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Engineering Journal IJOER, 3(4). [Link]

-

A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. (2025). ResearchGate. [Link]

-

Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. MDPI. [Link]

-

Dung, P. T., et al. (2022). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. MDPI. [Link]

- Optimizing reaction conditions for N-alkyl

-

A Review on Different Approaches to Isatin Synthesis. (2021). IJCRT.org. [Link]

-

Clay, C. M., & Ketcha, D. M. (2012). N-alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]

-

Mate, N. A., Meador, R. I. L., Joshi, B. D., & Chisholm, J. D. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(12), 2471-2475. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). PMC. [Link]

-

Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance. (2023). PMC. [Link]

-

Reaction of isatin with alkylating agents with acidic methylenes. (2025). ResearchGate. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022). International Research and Publishing Academy. [Link]

-

A Convenient Methodology for the N-Alkylation of Isatin Compounds. (2006). Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijoer.com [ijoer.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide [mdpi.com]

Controlling side reactions during isatin alkylation with alkyl halides

Topic: Controlling Side Reactions During Isatin Alkylation

Ticket ID: IST-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Isatin Paradox

Isatin (1H-indole-2,3-dione) is a deceptive scaffold. While it appears to be a simple amide, it possesses an "ambident" nucleophilic character. The nitrogen (N1) is the desired target for alkylation, but the oxygen at C2 (O-alkylation) and the highly electrophilic C3 carbonyl (aldol-like condensations) create a minefield of side reactions.

This guide moves beyond standard textbook protocols to address the why and how of failure modes, specifically focusing on regioselectivity control and ring stability.

Module 1: Troubleshooting Regioselectivity (N- vs. O-Alkylation)

User Query:

"I am using an alkyl halide with potassium carbonate in DMF. I see two spots on TLC. One is my product, but the other is a persistent impurity. Is this O-alkylation?"

Diagnostic Guide:

Yes, it is highly likely. The isatin anion is a resonance hybrid. The negative charge is delocalized between the nitrogen (N1) and the oxygen (O2).

-

N-Alkylation (Thermodynamic Product): The amide bond is more stable.

-

O-Alkylation (Kinetic/Hard-Hard Product): Occurs when the electrophile is "hard" or the cation is tightly ion-paired to the nitrogen, forcing attack from the oxygen.

The "Soft-Hard" Solution:

To maximize N-alkylation, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.

| Variable | Recommendation | Mechanism |

| Base Cation | Use Cs₂CO₃ instead of K₂CO₃ or NaH. | The Cesium Effect: The large, "soft" Cs⁺ cation forms a loose ion pair with the isatinate anion. This exposes the nitrogen (the softer nucleophile) for attack on the alkyl halide. |

| Solvent | DMF or NMP (Polar Aprotic).[1][2] | These solvents solvate cations well but leave anions "naked" and reactive. Avoid protic solvents (EtOH) which hydrogen-bond to the nitrogen, hindering it. |

| Temperature | Higher (>60°C) favors N-alkylation. | N-alkylation is thermodynamically controlled. Low temps often trap the kinetic O-alkyl product. |

Visualizing the Pathway (DOT Diagram)

Figure 1: The divergence of N- vs. O-alkylation is dictated by ion-pairing tightness. Loose ion pairs (Cs+) favor the N-pathway.

Module 2: The "Hidden" Side Reaction (Spiro-Epoxides)

User Query:

"I am alkylating isatin with chloroacetone (or phenacyl bromide). My mass spec shows the correct mass, but the NMR is completely wrong. The C3 carbonyl peak is gone."

Diagnostic Guide:

You have triggered the Darzens Condensation .

When using alkylating agents with acidic methylene groups (e.g.,

Prevention Protocol:

-

Switch Base: Use a weaker base (e.g., K₂CO₃ instead of NaH) to avoid deprotonating the alkyl halide.

-

Order of Addition: Pre-stir isatin with the base for 30 minutes to ensure complete formation of the isatin salt before adding the alkyl halide dropwise. This ensures the isatin is the nucleophile, not the electrophile.

-

Temperature: Keep the reaction at 0°C during addition. The Darzens attack is often more temperature-sensitive than simple N-alkylation.

Module 3: Ring Stability (Preventing Hydrolysis)

User Query:

"My reaction mixture turned from deep orange to pale yellow/colorless upon adding aqueous base during workup. I recovered no product."

Diagnostic Guide:

You hydrolyzed the lactam ring. Isatin is essentially a cyclic amide. Under strong basic conditions (especially with heat and water), the N1-C2 bond cleaves, forming Isatinate (Isatinic Acid) .

The "Recyclization" Trick:

If this happens, all is not lost. The ring opening is reversible.

-

Do NOT discard the aqueous layer.

-

Cool the aqueous solution to 0°C.

-

Slowly acidify with 1M HCl to pH 1-2.

-

The isatinic acid will recyclize (dehydrate) back to the N-alkyl isatin (or starting material) and precipitate out.

Visualizing Ring Hydrolysis (DOT Diagram)

Figure 2: The reversible nature of isatin ring opening. Acidification drives the equilibrium back to the closed ring form.

Module 4: Validated Experimental Protocols

Method A: The "Cesium Standard" (High Yield / Precious Substrates)

Best for: Complex alkyl halides, minimizing side reactions.

-

Dissolution: Dissolve Isatin (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Activation: Add Cs₂CO₃ (1.5 eq) . Stir at RT for 30 mins. The solution will turn dark violet/black (formation of isatin anion).

-

Alkylation: Add Alkyl Halide (1.2 eq) dropwise.

-

Reaction: Heat to 50-60°C. Monitor by TLC (approx. 2-4 hours).

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

-

Note: If oil forms, extract with EtOAc, wash 3x with water (to remove DMF), then brine.

-

Method B: The "Sodium Hydride" Kinetic Shot

Best for: Simple alkyl halides (MeI, EtBr) where speed is priority.

-

Setup: Flame-dry flask, Ar/N2 atmosphere.

-

Base: Suspend NaH (60% in oil, 1.2 eq) in dry DMF at 0°C.

-

Addition: Add Isatin (1.0 eq) slowly (gas evolution: H₂). Stir 15 mins at 0°C until evolution ceases.

-